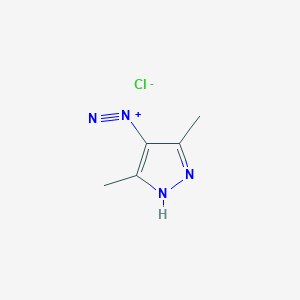
Benzyl-dodecyl-methyl-(2-sulfoethyl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-dodecyl-methyl-(2-sulfoethyl)azanium is a quaternary ammonium compound with the molecular formula C22H40NO3S+. It is known for its surfactant properties, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of Benzyl-dodecyl-methyl-(2-sulfoethyl)azanium involves large-scale quaternization processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl-dodecyl-methyl-(2-sulfoethyl)azanium can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzaldehyde or benzoic acid .
Scientific Research Applications
Benzyl-dodecyl-methyl-(2-sulfoethyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell lysis buffers and other biological preparations due to its ability to disrupt cell membranes.
Industry: The compound is used in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of Benzyl-dodecyl-methyl-(2-sulfoethyl)azanium primarily involves its surfactant properties. It interacts with lipid bilayers in cell membranes, leading to membrane disruption and cell lysis. This makes it effective in applications requiring cell disruption or enhanced permeability .
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium chloride: Commonly used in mouthwashes and throat lozenges.
Uniqueness
Benzyl-dodecyl-methyl-(2-sulfoethyl)azanium is unique due to its specific combination of a benzyl group, a dodecyl chain, and a sulfoethyl group. This combination enhances its surfactant properties and makes it particularly effective in disrupting lipid bilayers .
Properties
CAS No. |
91483-73-7 |
|---|---|
Molecular Formula |
C22H40NO3S+ |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
benzyl-dodecyl-methyl-(2-sulfoethyl)azanium |
InChI |
InChI=1S/C22H39NO3S/c1-3-4-5-6-7-8-9-10-11-15-18-23(2,19-20-27(24,25)26)21-22-16-13-12-14-17-22/h12-14,16-17H,3-11,15,18-21H2,1-2H3/p+1 |
InChI Key |
XPGKXGKYEQDKKA-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCS(=O)(=O)O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


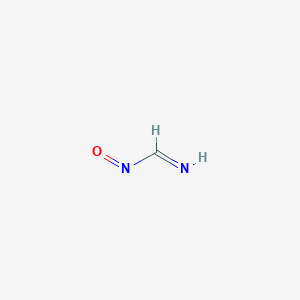
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)
![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
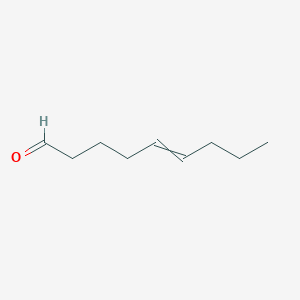
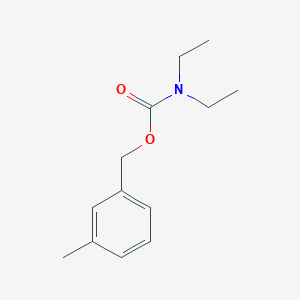
![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)
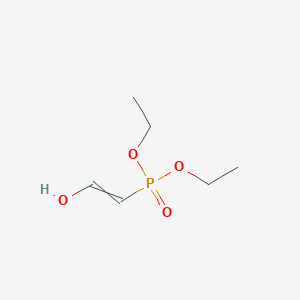
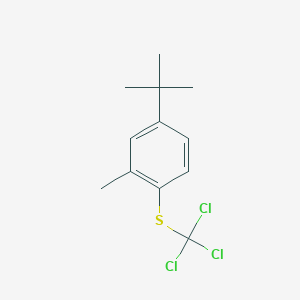
![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)
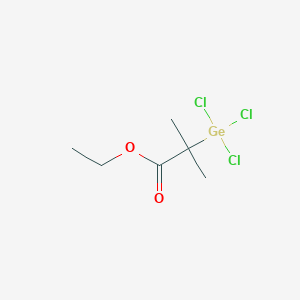
![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)
